5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one
描述
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用机制
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) in cancerous B-cells and suppress the activity of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent anti-tumor activity in various types of cancer, both as a single agent and in combination with other drugs. It has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a valuable tool for studying the role of BTK in cancer and autoimmune diseases, as well as for developing new therapies targeting this pathway. However, there are some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacological properties.
未来方向
There are several potential future directions for the development of 5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one and related compounds. These include the optimization of its pharmacological properties, the evaluation of its efficacy in clinical trials, the identification of biomarkers to predict response to therapy, and the exploration of its potential use in combination with other drugs or immunotherapies.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK makes it a valuable tool for studying the role of this pathway in disease, and its favorable pharmacokinetic profile makes it a promising candidate for further development as a therapeutic agent.
科学研究应用
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
5-methyl-3-(1-pyrazin-2-ylpropan-2-yl)quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-4-3-5-14-15(11)16(21)20(10-19-14)12(2)8-13-9-17-6-7-18-13/h3-7,9-10,12H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAPWFCOFXEVJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)C(C)CC3=NC=CN=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。